2-(Methylamino)acetohydrazide
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Overview
Description
2-(Methylamino)acetohydrazide is an organic compound with the molecular formula C3H9N3O. It is a derivative of hydrazine and is characterized by the presence of a methylamino group attached to the acetohydrazide moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)acetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with ethyl chloroacetate to form methylaminoacetate, which is then treated with hydrazine hydrate to yield this compound. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or alcoholic medium.
Catalysts: None required, but acidic or basic conditions may be used to optimize the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials, such as methylamine and ethyl chloroacetate, are readily available and cost-effective, making the industrial synthesis economically viable.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield simpler amines or hydrazides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of simpler amines or hydrazides.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(Methylamino)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)acetohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylamino)acetohydrazide
- 2-(Propylamino)acetohydrazide
- 2-(Butylamino)acetohydrazide
Uniqueness
2-(Methylamino)acetohydrazide is unique due to its specific methylamino group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the methyl group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(methylamino)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c1-5-2-3(7)6-4/h5H,2,4H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGILYHNZNBRQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-47-2 |
Source
|
Record name | 2-(Methylamino)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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